[Methyl-(3-methyl-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC20135491
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-[methyl-[(3-methylphenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | SWJLSEPEYJWQBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN(C)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name is 2-[(3-methylbenzyl)(methyl)amino]acetic acid, reflecting its α-amino acid structure with a methyl-branched benzyl group . Its molecular formula (C₁₁H₁₅NO₂) and weight (193.24 g/mol) confirm its classification as a substituted glycine derivative .
Structural Characteristics
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Core Structure: A glycine backbone (NH₂-CH₂-COOH) modified by a methyl group at the nitrogen and a 3-methylbenzyl substituent .
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Functional Groups:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| IUPAC Name | 2-[(3-methylbenzyl)(methyl)amino]acetic acid | |
| Solubility | Limited in water; soluble in organic solvents (e.g., DMSO) |
Synthesis and Optimization Strategies
Primary Synthetic Routes
The compound is synthesized via reductive amination or alkylation of glycine derivatives:
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Alkylation of Glycine: Reacting glycine ethyl ester with 3-methylbenzyl bromide under basic conditions forms the tertiary amine intermediate .
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Reductive Amination: Condensing methylamine with 3-methylbenzaldehyde, followed by reduction and coupling to a glycine moiety .
Reaction Conditions
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Catalysts: Palladium or nickel catalysts enhance cross-coupling efficiency in benzyl group introduction .
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Temperature/Pressure: Reactions typically proceed at 60–80°C under nitrogen to prevent oxidation .
Table 2: Representative Synthesis Protocol
Chemical Reactivity and Biological Interactions
Oxidation and Reduction
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Oxidation: Reacts with potassium permanganate (KMnO₄) to form a nitroxide radical, detectable via ESR spectroscopy.
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Reduction: Sodium borohydride (NaBH₄) reduces imine intermediates during synthetic steps .
Enzymatic Interactions
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Cytochrome P450 Inhibition: The methylbenzyl group may hinder metabolic degradation, mimicking natural substrates .
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Amino Acid Transporters: Competes with endogenous glycine in cellular uptake assays .
Applications in Scientific Research
Metabolic Pathway Studies
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Tracer in Exposure Assays: Detected in human blood post-exposure to industrial chemicals, aiding in biomarker identification .
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Enzyme Substrate Analog: Used to probe glycine-processing enzymes (e.g., glycine decarboxylase) .
Pharmaceutical Development
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Lead Compound: Structural analogs show antifungal and anticonvulsant activity in preclinical models .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Activity (EC₅₀) | Target |
|---|---|---|
| [Isopropyl-(3-methyl-benzyl)-amino]-acetic acid | 2.88 µg/mL | Alternaria solani |
| [Methyl-(3-methyl-benzyl)-amino]-acetic acid | N/A | Metabolic studies |
| Talampanel | 5.6 µM | AMPA receptor |
Comparative Analysis with Natural Amino Acids
Structural Divergence
Unlike natural amino acids (e.g., phenylalanine), this compound’s tertiary amine and lipophilic benzyl group enhance membrane permeability but reduce solubility .
Table 4: Physicochemical Comparison
| Parameter | [Methyl-(3-methyl-benzyl)-amino]-acetic acid | Phenylalanine |
|---|---|---|
| LogP | 2.50 | 1.38 |
| Water Solubility (mg/mL) | <1 | 29.6 |
Future Directions
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